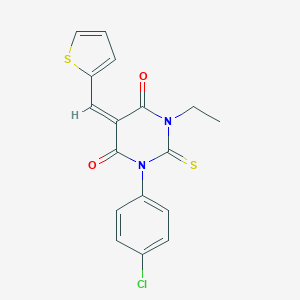
(5E)-1-(4-chlorophenyl)-3-ethyl-5-(thiophen-2-ylmethylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-1-(4-chlorophenyl)-3-ethyl-5-(thiophen-2-ylmethylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, commonly known as "CTP-499," is a small molecule drug that has been developed as a potential treatment for chronic kidney disease (CKD). CKD is a progressive disorder that affects millions of people worldwide and can lead to end-stage renal disease (ESRD), requiring dialysis or kidney transplantation. CTP-499 has been shown to have potential therapeutic benefits in preclinical studies and is currently undergoing clinical trials.
Wirkmechanismus
The exact mechanism of action of CTP-499 is not fully understood, but it is believed to act through multiple pathways, including inhibition of oxidative stress, inflammation, and fibrosis. CTP-499 has been shown to upregulate the expression of antioxidant enzymes, such as superoxide dismutase and catalase, and reduce the production of reactive oxygen species. It also inhibits the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduces the infiltration of inflammatory cells into the kidney. Additionally, CTP-499 has been shown to reduce the expression of profibrotic genes, such as collagen and fibronectin, and inhibit the activation of fibroblasts.
Biochemical and Physiological Effects:
CTP-499 has been shown to have several biochemical and physiological effects in preclinical studies. It can reduce proteinuria, improve glomerular filtration rate, and attenuate renal fibrosis, inflammation, and oxidative stress. CTP-499 has also been shown to reduce blood pressure in hypertensive animal models and improve glucose tolerance in diabetic animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of CTP-499 is its potential to improve renal function and reduce proteinuria in (5E)-1-(4-chlorophenyl)-3-ethyl-5-(thiophen-2-ylmethylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, which are important clinical endpoints. CTP-499 has also been shown to have a good safety profile in preclinical studies. However, one of the limitations of CTP-499 is its relatively low potency compared to other drugs in development for (5E)-1-(4-chlorophenyl)-3-ethyl-5-(thiophen-2-ylmethylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione. Additionally, the exact mechanism of action of CTP-499 is not fully understood, which may limit its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the development of CTP-499. One potential direction is to explore its use in combination with other drugs for the treatment of (5E)-1-(4-chlorophenyl)-3-ethyl-5-(thiophen-2-ylmethylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione. CTP-499 may also have potential applications in other diseases, such as liver fibrosis and non-alcoholic steatohepatitis (NASH). Additionally, further studies are needed to elucidate the exact mechanism of action of CTP-499 and to optimize its potency and pharmacokinetic properties.
Synthesemethoden
The synthesis of CTP-499 involves a multi-step process starting from commercially available starting materials. The key steps include the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate to form 1-(4-chlorophenyl)-3-ethyl-4,5-dihydropyrazole-5-one, which is then treated with thiophene-2-carboxaldehyde to form the desired product.
Wissenschaftliche Forschungsanwendungen
CTP-499 has been extensively studied in preclinical models of (5E)-1-(4-chlorophenyl)-3-ethyl-5-(thiophen-2-ylmethylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, including animal models of diabetic nephropathy, hypertensive nephropathy, and progressive renal injury. These studies have demonstrated that CTP-499 can improve renal function, reduce proteinuria, and attenuate renal fibrosis, inflammation, and oxidative stress.
Eigenschaften
Molekularformel |
C17H13ClN2O2S2 |
|---|---|
Molekulargewicht |
376.9 g/mol |
IUPAC-Name |
(5E)-1-(4-chlorophenyl)-3-ethyl-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C17H13ClN2O2S2/c1-2-19-15(21)14(10-13-4-3-9-24-13)16(22)20(17(19)23)12-7-5-11(18)6-8-12/h3-10H,2H2,1H3/b14-10+ |
InChI-Schlüssel |
QNNALURLUOFGEU-GXDHUFHOSA-N |
Isomerische SMILES |
CCN1C(=O)/C(=C\C2=CC=CS2)/C(=O)N(C1=S)C3=CC=C(C=C3)Cl |
SMILES |
CCN1C(=O)C(=CC2=CC=CS2)C(=O)N(C1=S)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
CCN1C(=O)C(=CC2=CC=CS2)C(=O)N(C1=S)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{1-[5-({2-[(4-bromo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-2,4-dichlorobenzamide](/img/structure/B297204.png)
![2,4-dichloro-N-{1-[4-ethyl-5-({2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B297205.png)
amino]-N-(2-chlorobenzyl)acetamide](/img/structure/B297206.png)
amino]-N-(4-methoxybenzyl)acetamide](/img/structure/B297208.png)
![4-bromo-N-(4-chlorobenzyl)-N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B297210.png)
amino]-N-propylacetamide](/img/structure/B297212.png)
![2-[(4-bromophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]-N-(2,4-difluorophenyl)acetamide](/img/structure/B297214.png)
amino]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B297215.png)
![4-bromo-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B297216.png)
amino]acetamide](/img/structure/B297217.png)
![4-bromo-N-(4-methylbenzyl)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B297218.png)
amino]acetyl}amino)benzoate](/img/structure/B297220.png)
amino]acetamide](/img/structure/B297222.png)
amino]-N-(tert-butyl)acetamide](/img/structure/B297225.png)